molecular formula C7H7BO3 B1427082 Benzo[c][1,2]oxaborole-1,5(3H)-diol CAS No. 1187190-70-0

Benzo[c][1,2]oxaborole-1,5(3H)-diol

Cat. No. B1427082
M. Wt: 149.94 g/mol
InChI Key: GEQGETTVGJBBOI-UHFFFAOYSA-N
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Description

Benzo[c][1,2]oxaborole-1,5(3H)-diol, also known as 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol, is a chemical compound with the molecular formula C7H7BO3 . It has a molecular weight of 149.94 g/mol . This compound is used as a reagent in the synthesis of P4-benzoxaborole-substituted macrocyclic inhibitors of HCV NS3 protease .


Synthesis Analysis

The synthesis of Benzo[c][1,2]oxaborole-1,5(3H)-diol involves several steps. One approach is based on the preparation of 9-carboxymethoxyoxime of clarithromycin and primary aliphatic amino group of BB . Another synthetic approach includes four steps: the protection of 2′-hydroxyl of desosamine by acylation, formation of 4″-O-imidazole carboxylate as an active intermediate, formation of carbamates, and final deprotection of 2′-hydroxyl group .


Molecular Structure Analysis

The molecular structure of Benzo[c][1,2]oxaborole-1,5(3H)-diol is characterized by the presence of a benzoxaborole ring. The IUPAC name for this compound is 1-hydroxy-3H-2,1-benzoxaborol-5-ol . The InChIKey, a unique identifier for the compound, is GEQGETTVGJBBOI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Benzo[c][1,2]oxaborole-1,5(3H)-diol has a molecular weight of 149.94 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 150.0488242 g/mol . The topological polar surface area is 49.7 Ų . The compound has a complexity of 153 .

Scientific Research Applications

Anticancer Agents Targeting Tumor Hypoxia

  • Summary of Application: Benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, which are boron-based heterocycles, have been synthesized as potential anticancer agents targeting tumor hypoxia . These compounds are recognized for their potent pharmacological activities, including anticancer potential .
  • Methods of Application: A series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .
  • Results or Outcomes: The synthesized hybrids were characterized by suitable spectroscopic techniques. The biological studies are currently underway .

Active Fragments for Synthetic Transformation of Clarithromycin

  • Summary of Application: Benzo[c][1,2]oxaboroles have been used as active fragments for the synthetic transformation of clarithromycin, an antibiotic active against Gram-positive infections . The antimicrobial activities of these benzoxaboroles linked with clarithromycin at the 9 or 4″ position were compared .
  • Methods of Application: Two synthetic pathways for these conjugates were elaborated. The first pathway explored the substitution of the C-9 carbonyl group of macrolactone’s cycle via oxime linker, the second direction used the modification of the 4″-O-group of cladinose via the formation of carbamates of benzoxaboroles .
  • Results or Outcomes: 4″-O-(3-S-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborole)-methyl-carbamoyl-clarithromycin showed a twofold decrease in MICs for S. epidermidis and S. pneumoniae than clarithromycin .

Inhibitors of PD-L1

  • Summary of Application: A series of novel benzo[c][1,2,5]oxadiazole derivatives were designed, synthesized, and biologically evaluated as inhibitors of PD-L1 .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: Among the synthesized compounds, compound L7 exhibited a 1.8 nM IC50 value in a homogeneous time-resolved fluorescence (HTRF) assay, which was 20-fold more potent than the lead compound BMS-1016 .

Anticancer Agents Targeting Tumor Hypoxia

  • Summary of Application: A new series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles have been designed and synthesized as potential anticancer agents targeting tumor hypoxia .
  • Methods of Application: The compounds were synthesized in two steps via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .
  • Results or Outcomes: The synthesized hybrids were characterized by suitable spectroscopic techniques. The biological studies are currently underway .

Synthetic Transformation of Clarithromycin

  • Summary of Application: Benzo[c][1,2]oxaboroles have been used as active fragments for synthetic transformation of clarithromycin, an antibiotic active against Gram-positive infections .
  • Methods of Application: Two synthetic pathways for these conjugates were elaborated. The first pathway explored the substitution of the C-9 carbonyl group of macrolactone’s cycle via oxime linker, the second direction used the modification of the 4″-O-group of cladinose via the formation of carbamates of benzoxaboroles .
  • Results or Outcomes: 4″-O-(3-S-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborole)-methyl-carbamoyl-clarithromycin showed a twofold decrease in MICs for S. epidermidis and S. pneumoniae than clarithromycin .

Inhibitors of PD-L1

  • Summary of Application: A series of novel benzo[c][1,2,5]oxadiazole derivatives were designed, synthesized, and biologically evaluated as inhibitors of PD-L1 .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: Among the synthesized compounds, compound L7 exhibited a 1.8 nM IC50 value in a homogeneous time-resolved fluorescence (HTRF) assay, which was 20-fold more potent than the lead compound BMS-1016 .

Anticancer Agents Targeting Tumor Hypoxia

  • Summary of Application: A new series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles have been designed and synthesized as potential anticancer agents targeting tumor hypoxia .
  • Methods of Application: The compounds were synthesized in two steps via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .
  • Results or Outcomes: The synthesized hybrids were characterized by suitable spectroscopic techniques. The biological studies are currently underway .

Synthetic Transformation of Clarithromycin

  • Summary of Application: Benzo[c][1,2]oxaboroles have been used as active fragments for synthetic transformation of clarithromycin, an antibiotic active against Gram-positive infections .
  • Methods of Application: Two synthetic pathways for these conjugates were elaborated. The first pathway explored the substitution of the C-9 carbonyl group of macrolactone’s cycle via oxime linker, the second direction used the modification of the 4″-O-group of cladinose via the formation of carbamates of benzoxaboroles .
  • Results or Outcomes: 4″-O-(3-S-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborole)-methyl-carbamoyl-clarithromycin showed twofold decrease in MICs for S. epidermidis and S. pneumoniae than clarithromycin .

Inhibitors of PD-L1

  • Summary of Application: A series of novel benzo[c][1,2,5]oxadiazole derivatives were designed, synthesized, and biologically evaluated as inhibitors of PD-L1 .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: Among the synthesized compounds, compound L7 exhibited a 1.8 nM IC50 value in a homogeneous time-resolved fluorescence (HTRF) assay, which was 20-fold more potent than the lead compound BMS-1016 .

properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO3/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQGETTVGJBBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401262259
Record name 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c][1,2]oxaborole-1,5(3H)-diol

CAS RN

1187190-70-0
Record name 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187190-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187190700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WQ62YML7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Into a 100-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (5.5 g, 22 mmol, 1.0 equiv) in methanol (25 mL). This was followed by the addition of NaBH4 (1.24 g, 32.6 mmol, 1.5 equiv) in several batches at 0° C. The resulting solution was stirred for 10 min at 0° C., then it was concentrated under vacuum to get rid of half methanol at low temperature. To the residual solution was added water (6 mL) and HCl (6M, 14.5 mL) dropwise at 0° C. The resulting solution was stirred overnight at room temperature. Then it was concentrated under vacuum at low temperature to remove MeOH. The solid was collected by filtration. This resulted in 2.0 g of benzo[c][1,2]oxaborole-1,5(3H)-diol as a white solid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.24 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
14.5 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
2
Citations
Z He, DC Huang, D Guo, F Deng, Q Sha, MZ Zhang… - Advanced …, 2023 - Elsevier
Benzoxaborole, a five-membered oxaborole ring fused with a phenyl ring, has demonstrated potent pharmacological activity. In order to explore their potential applications in agriculture…
Number of citations: 0 www.sciencedirect.com
Z Chu, Q Xu, Q Zhu, X Ma, J Mo, G Lin, Y Zhao… - European Journal of …, 2021 - Elsevier
In this work, a series of structurally novel benzoxaborole derivatives were designed, synthesized and biologically evaluated as PDE4 inhibitors for battling atopic dermatitis (AD). Among …
Number of citations: 18 www.sciencedirect.com

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